molecular formula C26H16FN3O B2476068 (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine CAS No. 313233-28-2

(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine

Cat. No.: B2476068
CAS No.: 313233-28-2
M. Wt: 405.432
InChI Key: SQSOWGTXPBRVIE-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is a complex organic compound that features a unique structure combining benzodiazole, fluorophenyl, and benzochromenimine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole and benzochromenimine cores, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include palladium catalysts, halogenated precursors, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicine, this compound shows potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is unique due to its combination of benzodiazole, fluorophenyl, and benzochromenimine moieties. This unique structure imparts specific electronic and steric properties, making it valuable in various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16FN3O/c27-17-10-12-18(13-11-17)28-26-21(25-29-22-7-3-4-8-23(22)30-25)15-20-19-6-2-1-5-16(19)9-14-24(20)31-26/h1-15H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSOWGTXPBRVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)F)O3)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.